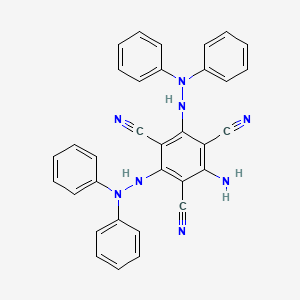![molecular formula C17H28Se B14589579 [(Undecan-2-yl)selanyl]benzene CAS No. 61539-86-4](/img/structure/B14589579.png)
[(Undecan-2-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Undecan-2-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and an undecan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Undecan-2-yl)selanyl]benzene typically involves the reaction of an appropriate selenide precursor with an alkyl halide. One common method is the reaction of sodium selenide with 2-bromoundecane in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[(Undecan-2-yl)selanyl]benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(Undecan-2-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate redox processes.
Medicine: Explored for its potential anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(Undecan-2-yl)selanyl]benzene involves its ability to participate in redox reactions, modulating oxidative stress within biological systems. The selenium atom can undergo reversible oxidation and reduction, allowing it to interact with various molecular targets, including enzymes involved in redox regulation. This redox activity is crucial for its potential therapeutic effects, such as antioxidant and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium analog of the amino acid methionine.
Uniqueness
[(Undecan-2-yl)selanyl]benzene is unique due to its specific structure, which combines a long alkyl chain with a selenium atom and a benzene ring
Propriétés
Numéro CAS |
61539-86-4 |
|---|---|
Formule moléculaire |
C17H28Se |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
undecan-2-ylselanylbenzene |
InChI |
InChI=1S/C17H28Se/c1-3-4-5-6-7-8-10-13-16(2)18-17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 |
Clé InChI |
CSUBCMZIKQAUGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


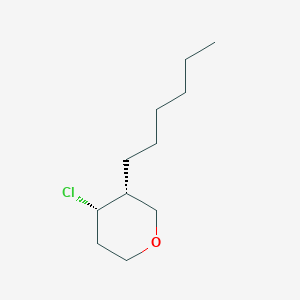
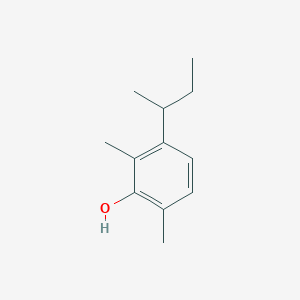
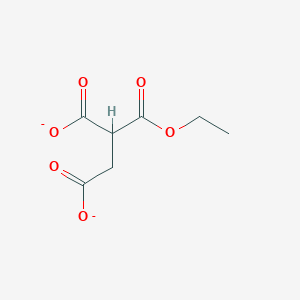
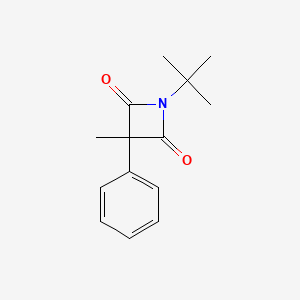

![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)


![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
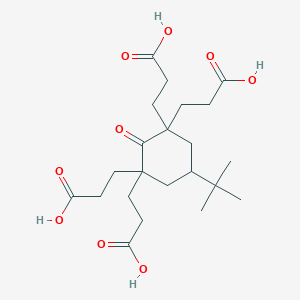
![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
